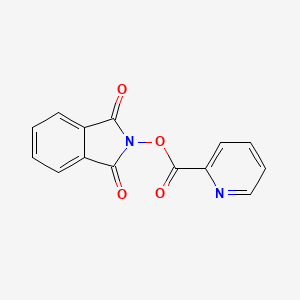

1,3-Dioxoisoindolin-2-yl picolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8N2O4 |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

(1,3-dioxoisoindol-2-yl) pyridine-2-carboxylate |

InChI |

InChI=1S/C14H8N2O4/c17-12-9-5-1-2-6-10(9)13(18)16(12)20-14(19)11-7-3-4-8-15-11/h1-8H |

InChI Key |

NFLHVIKPYCMUGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Significance of Isoindoline 1,3 Dione and Picolinate Scaffolds in Contemporary Chemical Research

The isoindoline-1,3-dione and picolinate (B1231196) moieties are individually recognized as "privileged scaffolds" in medicinal chemistry. This designation is attributed to their ability to bind to multiple biological targets, thus exhibiting a wide array of pharmacological activities.

The isoindoline-1,3-dione skeleton, commonly known as phthalimide (B116566), is a cornerstone in the synthesis of a vast number of biologically active compounds. nih.govresearchgate.netresearchgate.net Its derivatives have been extensively investigated and have shown a remarkable spectrum of activities, including anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory effects. nih.gov The lipophilic and neutral nature of the phthalimide ring allows it to readily cross biological membranes, enhancing its bioavailability. researchgate.net Furthermore, the imide hydrogen is acidic, facilitating the synthesis of a wide variety of N-substituted derivatives, which allows for extensive structural modifications to modulate biological activity. mdpi.com The tragic history of thalidomide (B1683933), a phthalimide derivative, has paradoxically spurred intensive research into its analogues, leading to the discovery of potent anticancer and anti-inflammatory agents. researchgate.net

The picolinate scaffold, derived from picolinic acid (pyridine-2-carboxylic acid), is another structure of significant interest in medicinal chemistry. nih.govmdpi.comnih.gov Picolinic acid itself is a catabolite of the amino acid tryptophan and is implicated in various neuroprotective, immunological, and anti-proliferative processes. mdpi.com Its derivatives have been developed into a plethora of drugs targeting a wide range of conditions, including tuberculosis, cancer, and diabetes. nih.gov The picolinate moiety can act as a bidentate chelating agent for various metal ions, a property that is crucial for the function of certain enzymes and can be exploited in drug design. mdpi.com The pyridine (B92270) ring within the picolinate structure is a common feature in many bioactive molecules and can engage in various non-covalent interactions with biological targets. nih.gov

Historical Context of Academic Investigations Pertaining to Phthalimide Picolinate Hybrid Systems

The academic investigation of phthalimide-picolinate hybrid systems is a relatively recent development that builds upon a long history of research into each individual scaffold. The journey of the phthalimide (B116566) moiety in organic chemistry began in the late 19th century with the development of the Gabriel synthesis, a robust method for preparing primary amines where potassium phthalimide is a key reagent. mdpi.com This established the phthalimide group as a versatile building block in organic synthesis.

Throughout the 20th century, the focus expanded to the biological activities of N-substituted phthalimides. The discovery of the sedative properties of thalidomide (B1683933) in the 1950s, and its subsequent withdrawal due to teratogenicity, led to a more cautious but also more systematic exploration of phthalimide derivatives. researchgate.net Researchers began to synthesize and test a wide array of analogues, modifying the N-substituent to explore a range of therapeutic applications.

Concurrently, research on pyridinecarboxylic acids, including picolinic acid, was also progressing. The discovery of the antitubercular activity of isoniazid (B1672263) (isonicotinic acid hydrazide) in the mid-20th century highlighted the therapeutic potential of pyridine (B92270) derivatives. This spurred further investigation into the synthesis and biological evaluation of other pyridinecarboxylic acid isomers and their derivatives, including esters and amides of picolinic acid.

The conceptual leap to combine the phthalimide and picolinate (B1231196) scaffolds into a single hybrid molecule likely emerged from the broader strategy in medicinal chemistry of molecular hybridization. This approach aims to create new chemical entities with potentially synergistic or novel biological activities by linking two or more known pharmacophores. Given the well-documented and diverse biological profiles of both phthalimide and picolinate derivatives, their combination represents a logical step in the quest for new therapeutic agents. The synthesis of such a hybrid, like 1,3-Dioxoisoindolin-2-yl picolinate , would typically involve the reaction of a picolinic acid derivative (such as picolinoyl chloride) with an N-hydroxyphthalimide or a related phthalimide precursor.

Overview of Key Research Trajectories for 1,3 Dioxoisoindolin 2 Yl Picolinate Analogues in Academic Domains

Current academic research on analogues of 1,3-Dioxoisoindolin-2-yl picolinate (B1231196) is primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities, particularly as antimicrobial and antifungal agents. The general strategy involves modifying the core structure in several key ways:

Modification of the Linker: Researchers are exploring the impact of the ester linkage between the phthalimide (B116566) and picolinate moieties. This includes synthesizing amide-linked analogues (picolinamides) and introducing different spacer groups to alter the distance and flexibility between the two scaffolds.

Substitution on the Phthalimide Ring: The introduction of various substituents on the aromatic ring of the phthalimide is a common strategy to modulate the electronic and lipophilic properties of the molecule, which can significantly influence biological activity.

Substitution on the Picolinate Ring: Similarly, modifying the pyridine (B92270) ring of the picolinate moiety with different functional groups is being investigated to enhance target binding and improve the pharmacological profile.

A significant area of investigation for these analogues is their antimicrobial and antifungal activity . Several studies have demonstrated that phthalimide derivatives possess potent activity against a range of bacterial and fungal pathogens. nih.govscialert.netbldpharm.comresearchgate.net For instance, research has shown that the length of the N-alkyl chain in N-substituted phthalimides can influence their antifungal efficacy against Candida species. nih.gov

The following interactive data tables summarize some of the key research findings for analogues of 1,3-Dioxoisoindolin-2-yl picolinate .

Table 1: Antifungal Activity of Picolinamide (B142947) Derivatives

This table presents the antifungal activity of various picolinamide derivatives against soil-borne fungi, indicating the concentration required for 50% effective dose (ED₅₀).

| Compound | Substituent on Phenyl Ring | Test Organism | ED₅₀ (μg/mL) | Reference |

| 4b | 2-Chloro | R. solani | 89.0 | scialert.net |

| 4c | 3-Chloro | R. solani | 29.1 | scialert.net |

| 4b | 2-Chloro | A. alternata | 38.2 | scialert.net |

| 4c | 3-Chloro | A. alternata | 33.9 | scialert.net |

| 4k | 2-Hydroxy | R. solani | 81.7 | scialert.net |

| 4m | 4-Hydroxy | R. solani | 67.6 | scialert.net |

Table 2: Antimicrobial Activity of Phthalimide Aryl Esters

This table details the minimum inhibitory concentration (MIC) of a phthalimide aryl ester against various microorganisms.

| Compound | R Group | Test Organism | MIC (µg/mL) | Reference |

| 3b | Me | S. aureus | 128 | nih.gov |

| 3b | Me | P. aeruginosa | 128 | nih.gov |

| 3b | Me | C. tropicalis | 128 | nih.gov |

| 3b | Me | C. albicans | 128 | nih.gov |

Table 3: Antifungal Activity of N-Substituted Phthalimides against Candida albicans

This table shows the minimum inhibitory concentration (MIC) of N-substituted phthalimides with varying alkyl chain lengths against Candida albicans.

| Compound | N-Substituent | MIC (µg/ml) | Reference |

| N-butylphthalimide (NBP) | Butyl | 100 | researchgate.net |

| N-pentylphthalimide | Pentyl | - | nih.gov |

These research trajectories underscore the continued interest in the phthalimide-picolinate hybrid system as a versatile scaffold for the development of new bioactive compounds. The ease of modification of both the phthalimide and picolinate components allows for the creation of large libraries of analogues for screening against a wide range of biological targets.

An in-depth analysis of the synthetic strategies and chemical transformations of this compound reveals a variety of methods for its preparation and the formation of its analogues. These approaches range from traditional organic synthesis to modern microwave-assisted techniques, each offering distinct advantages in terms of efficiency, yield, and scalability.

Computational Chemistry and Molecular Modeling in 1,3 Dioxoisoindolin 2 Yl Picolinate Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 1,3-Dioxoisoindolin-2-yl picolinate (B1231196). DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

Detailed research findings from DFT studies on related structures reveal key electronic and structural parameters. For instance, in a study on a similar isoindole derivative, geometry optimization was performed at the PBE0-D3BJ/def2-TZVP level of theory, confirming the structure as a true minimum by the absence of any imaginary frequency nih.gov. The calculated bond lengths and angles showed good correlation with crystallographic data nih.gov. For example, the N8-C21 bond length was calculated at 1.460 Å, and the N6-C28 bond length at 1.396 Å in the crystal structure nih.gov. Such calculations for 1,3-Dioxoisoindolin-2-yl picolinate would elucidate the planarity of the phthalimide (B116566) group, the rotational barrier of the picolinate moiety, and the distribution of electron density across the molecule.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. For related pyridine (B92270) derivatives, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been used to optimize molecular structures and analyze these orbitals nih.gov. Analysis of these orbitals for this compound would identify the most probable sites for nucleophilic and electrophilic attack.

Furthermore, DFT can be used to calculate various chemical reactivity descriptors. These global and local descriptors, derived from the conceptual DFT framework, help in quantifying the reactivity of different parts of the molecule.

Table 1: Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | A = -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

This table presents theoretical descriptors that can be calculated for this compound using DFT to predict its chemical behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery and for understanding the potential biological activity of compounds like this compound. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on their binding affinity.

The general workflow for molecular docking starts with the preparation of both the ligand and the receptor structures. The 3D structure of the ligand, this compound, would be generated and its energy minimized. The 3D structure of the target protein is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Before docking, water molecules and co-ligands are typically removed, and polar hydrogens and charges are added to the protein structure. plos.org

Docking studies on structurally related isoindolin-1-one (B1195906) derivatives have been performed to identify potential inhibitors for targets like phosphoinositol-3-kinase γ (PI3Kγ). nih.gov In such studies, the docking protocol is first validated by re-docking the native co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the crystal structure pose indicates a reliable docking procedure. plos.org

The results of a docking simulation provide a binding score (often in kcal/mol) and a detailed view of the interactions between the ligand and the amino acid residues in the binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For example, in a study of thiazolo[3,2-a]pyridine derivatives targeting the α-amylase enzyme, the top-performing compound achieved a docking score of -7.43 kcal/mol and was observed to interact with key residues such as Trp59, Tyr62, and Asp197. plos.org For this compound, the phthalimide group and the pyridine ring could engage in crucial π-π stacking interactions, while the carbonyl and ester oxygens could act as hydrogen bond acceptors.

Table 2: Representative Ligand-Target Interactions from Docking Studies of Related Compounds

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Isoindolin-1-one derivatives | PI3Kγ | A885 | Hydrogen Bond | nih.gov |

| Quinazolin-2,4-dione hybrids | S. aureus tyrosyl-tRNA synthetase | Not specified | Not specified | nih.gov |

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Trp59, Tyr62, Gln63, Asp197 | Hydrogen Bond, Hydrophobic | plos.org |

This table illustrates the types of interactions and target residues identified in molecular docking studies of compounds containing similar structural motifs to this compound.

To further refine the results from molecular docking, molecular dynamics (MD) simulations are often employed. MD simulations provide insights into the dynamic stability of the ligand-protein complex over time, typically on the nanosecond scale. mdpi.complos.org

Simulation and Elucidation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred between two atoms within the same molecule upon electronic excitation. This ultrafast process provides an efficient non-radiative decay channel, which can enhance the photostability of a molecule. escholarship.org While no specific ESIPT studies on this compound have been reported, the principles can be applied to understand its potential photophysics, particularly if derivatives containing hydroxyl or amino groups adjacent to the nitrogen or carbonyl groups were to be synthesized.

The simulation of ESIPT mechanisms heavily relies on quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations can map the potential energy surfaces (PES) of the molecule in both its ground state (S₀) and its first excited singlet state (S₁). By scanning the PES along the proton transfer coordinate, researchers can identify the energy barriers for both the forward proton transfer in the excited state and the back proton transfer in the ground state. nih.govnih.gov

In a study on a related isoindole system, 1,3-Bis(2-pyridylimino)-4,7-dihydroxyisoindole, TD-DFT was used to investigate a double proton transfer process. nih.gov The calculations revealed a stepwise mechanism and showed that the energy barriers for proton transfer were sensitive to solvent polarity, with ESIPT being more favorable in less polar solvents. nih.gov

For a hypothetical hydroxylated derivative of this compound, computational studies would involve:

Optimization of the ground state geometry (enol form).

Calculation of the vertical excitation energy to the S₁ state.

Optimization of the excited state geometry to find the excited state tautomer (keto form).

Construction of the potential energy curves for the ground and excited states by systematically varying the O-H bond length and the H···N distance.

An essentially barrierless energy profile in the excited state is a hallmark of an efficient ESIPT process. nih.gov The presence of a significant Stokes shift (a large difference between the absorption and emission maxima) in the fluorescence spectrum is a key experimental indicator of ESIPT, which can be corroborated by these computational simulations. escholarship.org

Predictive Modeling for Structure-Activity and Structure-Property Relationships

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These models are invaluable for predicting the characteristics of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

For a compound series based on the this compound scaffold, a QSAR study would involve several key steps:

Dataset Assembly: A collection of analogue compounds with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each molecule in the dataset. nih.gov

Model Building: Statistical methods or machine learning algorithms—such as multiple linear regression, partial least squares, support vector machines, or random forests—are used to create a mathematical equation linking the descriptors to the activity. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure it is robust and not overfitted. nih.govnih.gov

In a study on isoindolin-1-one derivatives as PI3Kγ inhibitors, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. nih.gov Such an analysis for derivatives of this compound could provide a detailed roadmap for designing more potent analogues. For instance, a CoMFA map might indicate that a bulky substituent is favored at one position of the picolinate ring while an electron-withdrawing group is preferred on the phthalimide moiety.

Modern approaches also utilize deep learning and other advanced machine learning techniques to develop predictive models, which can capture complex, non-linear relationships between structure and activity. nih.gov These models can be instrumental in screening virtual libraries of compounds to identify promising candidates for further investigation. nih.gov

Advanced Applications of 1,3 Dioxoisoindolin 2 Yl Picolinate in Chemical Sensing and Probing

Design Principles of 1,3-Dioxoisoindolin-2-yl Picolinate (B1231196) Based Chemosensors

The design of chemosensors based on 1,3-Dioxoisoindolin-2-yl picolinate hinges on the integration of three key components: a signaling unit, a recognition site (receptor), and a linker. The 1,3-dioxoisoindolin and picolinate moieties can act as building blocks for these components, offering a versatile platform for sensor development.

The fundamental principle involves a change in the sensor's photophysical or electrochemical properties upon interaction with a specific analyte. The 1,3-dioxoisoindolin group, a derivative of phthalimide (B116566), can serve as a core structure or a recognition element. The picolinate unit, an ester of picolinic acid, often functions as the binding site for target analytes, particularly metal ions, due to the coordinating ability of its nitrogen and oxygen atoms.

Key design strategies often involve modulating processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). In a typical PET-based sensor, the receptor is electronically coupled to a fluorophore. In the absence of the analyte, the fluorescence is quenched. Upon binding, the PET process is inhibited, leading to a "turn-on" fluorescent response. The structural rigidity and electronic characteristics of the 1,3-dioxoisoindolin framework can be tailored to fine-tune these photophysical processes, enhancing the sensitivity and selectivity of the sensor.

Selective Detection of Metal Ions (e.g., Cu²⁺, Hg²⁺, Pd²⁺) via Hydrolysis- or ESIPT-Based Mechanisms

The selective detection of heavy and transition metal ions is crucial due to their environmental and biological significance. Probes incorporating the this compound structure can be engineered for the sensitive detection of ions like copper (Cu²⁺), mercury (Hg²⁺), and palladium (Pd²⁺).

Hydrolysis-Based Sensing: One effective mechanism relies on metal ion-promoted hydrolysis of the picolinate ester bond. In its native state, the sensor molecule might be non-fluorescent or exhibit fluorescence at a specific wavelength. The presence of a target metal ion, such as Cu²⁺, can catalyze the hydrolysis of the ester linkage. This chemical transformation leads to the release of a fluorogenic or chromogenic species, resulting in a distinct change in the optical signal. The high affinity of the picolinate moiety for certain metal ions imparts selectivity to the sensor.

ESIPT-Based Sensing: Excited-State Intramolecular Proton Transfer (ESIPT) is another powerful mechanism for designing fluorescent probes. Molecules capable of ESIPT typically possess both a proton donor and a proton acceptor in close proximity. Upon photoexcitation, an intramolecular proton transfer occurs, leading to a tautomeric form with a large Stokes shift (a significant difference between the absorption and emission wavelengths). The coordination of a metal ion to the picolinate part of the sensor can disrupt the ESIPT process, causing a change in the fluorescence emission, such as a ratiometric shift or quenching. This provides a clear signal for the presence of the metal ion.

Development of Fluorescent Probes for Reactive Oxygen Species (ROS) and Other Chemical Analytes

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂), are implicated in numerous biological processes and diseases. rsc.org Consequently, the development of selective fluorescent probes for ROS is of great interest. rsc.orgeiu.eduresearchgate.net The this compound scaffold can be adapted for this purpose.

The design of ROS probes often involves incorporating a reactive site that is specifically targeted by a particular ROS. For instance, a boronate ester group can be integrated into the sensor structure. This group is known to react selectively with hydrogen peroxide, leading to its cleavage. This reaction can be designed to trigger a fluorescent response, such as a "turn-on" signal, by altering the electronic properties of the attached fluorophore. The 1,3-dioxoisoindolin moiety can serve as the core fluorophore or as a modulator of the fluorescence signal in these systems.

Beyond ROS, this versatile scaffold can be functionalized to detect other chemical analytes by introducing specific recognition units. The principles of analyte-induced changes in PET, ICT, or FRET (Förster Resonance Energy Transfer) can be applied to create a wide array of chemical sensors.

Exploration of Ratiometric and Turn-On/Off Fluorescent Sensing Systems Utilizing this compound

To enhance the accuracy and reliability of detection, ratiometric and turn-on/off fluorescent sensing systems are highly desirable. These approaches minimize interference from environmental factors and variations in probe concentration.

Turn-On/Off Systems: As the name suggests, turn-on sensors exhibit a significant increase in fluorescence intensity upon binding to the analyte, transitioning from a "dark" to a "bright" state. Conversely, turn-off sensors show a decrease or complete quenching of fluorescence. These systems, often based on the modulation of PET or other quenching mechanisms, provide a clear and simple readout.

Ratiometric Systems: Ratiometric probes are designed to exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. broadpharm.comthermofisher.com This can be achieved through mechanisms like ESIPT, FRET, or the formation of excimers/exciplexes. For instance, a sensor based on this compound could be designed where the initial molecule has one emission peak, and upon reacting with an analyte, a new emission peak appears at a different wavelength. By measuring the ratio of these two intensities, a quantitative and robust measurement of the analyte concentration can be obtained, independent of the probe's local concentration.

The table below summarizes the characteristics of these sensing systems.

| Sensing System | Principle of Operation | Advantages |

| Turn-On | Fluorescence is initiated or significantly enhanced upon analyte binding. | High signal-to-background ratio, easy to interpret. |

| Turn-Off | Fluorescence is quenched or significantly reduced upon analyte binding. | Simple design, effective for certain quenching analytes. |

| Ratiometric | Analyte binding causes a shift in the emission spectrum, allowing for the measurement of the intensity ratio at two wavelengths. | Built-in self-calibration, high accuracy and reliability, less susceptible to environmental interference. broadpharm.comthermofisher.com |

Mechanistic and in Vitro Investigations of Biological Activities of 1,3 Dioxoisoindolin 2 Yl Picolinate Analogues

Exploration of Neuroprotective Mechanisms in Cellular Models

The neuroprotective potential of 1,3-dioxoisoindolin-2-yl derivatives is a key area of investigation, with research pointing towards their ability to counteract cellular stress and damage implicated in neurodegenerative diseases.

Modulation of Oxidative Stress Pathways (e.g., NRF2 Signaling)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in the pathology of numerous diseases, including neurodegenerative disorders. The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is bound by its repressor protein, Keap1 (Kelch ECH associating protein 1), which facilitates its degradation. researchgate.net Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to the release of Nrf2. researchgate.net The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various target genes. researchgate.netmdpi.com This binding event initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase 1 (HMOX1), and glutathione (B108866) S-transferases (GSTs). researchgate.net

While direct studies on the modulation of the NRF2 pathway by "1,3-Dioxoisoindolin-2-yl picolinate" are not extensively documented in the available literature, the broader class of phthalimide (B116566) derivatives has been associated with influencing cellular signaling pathways. nih.gov For instance, certain phthalimide analogues have been shown to modulate inflammatory pathways, which are often intertwined with oxidative stress signaling. nih.gov The activation of the Nrf2 pathway by various natural and synthetic compounds is a well-established strategy for neuroprotection. nih.gov Natural compounds like flavonoids have demonstrated the ability to upregulate the expression of Nrf2 and its related antioxidant proteins, thereby scavenging free radicals and inhibiting apoptosis in hepatocytes. nih.gov The potential for phthalimide-containing compounds to activate this crucial protective pathway remains an area of interest for future research in the development of neuroprotective agents.

Reactive Oxygen Species Scavenging Capabilities

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that can cause significant damage to cell structures, including lipids, proteins, and DNA. The ability of a compound to directly scavenge these species is a key measure of its antioxidant potential. Various in vitro methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are employed to assess this capability. nih.gov

Investigations into isoindoline-1,3-dione derivatives have revealed their potential as antioxidant agents. A study on a series of these derivatives demonstrated their antioxidant activity through both ABTS and DPPH assays. researchgate.net In one particular study, a synthesized isoindoline-1,3-dione derivative, compound 3e , exhibited notable antioxidant activity. researchgate.net Furthermore, some of the most potent acetylcholinesterase inhibitors within a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, specifically compounds 7a , 7c , and 7f , also demonstrated a neuroprotective effect against hydrogen peroxide (H2O2)-induced cell death in PC12 neurons, suggesting an ability to counteract oxidative stress. nih.gov This protection against H2O2-induced damage points towards the capacity of these phthalimide structures to mitigate the harmful effects of reactive oxygen species in a cellular context.

Enzyme Inhibition Studies

The structural scaffold of 1,3-dioxoisoindolin-2-yl picolinate (B1231196) analogues makes them suitable candidates for interacting with the active sites of various enzymes, leading to their inhibition. This has been a fruitful area of research, with significant findings in the inhibition of viral proteases and enzymes implicated in metabolic and neurodegenerative diseases.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro), also known as the 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for the virus's life cycle. epa.gov It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription. epa.gov This makes Mpro a prime target for the development of antiviral drugs. epa.govsemanticscholar.org Inhibitors of this enzyme can block the viral replication process. semanticscholar.org

While direct in vitro studies of "this compound" as an Mpro inhibitor are not prominently featured in the reviewed literature, research on related structural components is noteworthy. Picolinic acid, a key structural moiety, has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2. mdpi.comnih.gov Mechanistic studies have shown that picolinic acid can inhibit the entry of these viruses by compromising the integrity of the viral membrane and interfering with virus-cellular membrane fusion. nih.gov In a Syrian hamster model of SARS-CoV-2 infection, the administration of picolinic acid led to a reduction in the lung viral RNA load. sci-hub.se Furthermore, the broader class of ester derivatives has been explored for Mpro inhibition. For example, a series of 5-chloropyridinyl esters of various carboxylic acids were synthesized and evaluated, with some compounds showing potent inhibitory activity against SARS-CoV-2 3CLpro, with IC50 values as low as 160 nM. nih.gov These findings suggest that the combination of a picolinate ester with a phthalimide structure could be a promising direction for the design of novel SARS-CoV-2 Mpro inhibitors.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov The isoindoline-1,3-dione (phthalimide) scaffold has proven to be a noteworthy pharmacophore in the design of new AChE inhibitors. nih.gov The two carbonyl groups of the phthalimide structure are thought to facilitate hydrogen bonding with both the catalytic active site and the peripheral anionic site of the enzyme. sci-hub.se

A number of studies have reported the synthesis and in vitro evaluation of isoindoline-1,3-dione derivatives as potent AChE inhibitors. One series of isoindolin-1,3-dione-based acetohydrazides displayed IC50 values against AChE ranging from 0.11 ± 0.05 to 0.86 ± 0.02 µM. nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium hybrids found that all synthesized compounds exhibited potent inhibitory activity, with IC50 values between 2.1 and 7.4 μM, which was more potent than the standard drug rivastigmine. nih.govresearchgate.net Specifically, para-fluoro substituted compounds 7a and 7f were the most potent in this series, both with an IC50 of 2.1 μM. nih.govresearchgate.net Furthermore, derivatives of isoindoline-1,3-dione with an N-benzylpiperidinylamine moiety have also been shown to be highly active against AChE, with some compounds exhibiting IC50 values in the nanomolar range. semanticscholar.orgmdpi.com For example, compounds 7aIII and 10a from one study showed exceptionally potent activity with IC50 values of 18.44 nM and 13.58 nM, respectively. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 1,3-Dioxoisoindolin-2-yl Analogues

| Compound/Derivative Series | IC50 Value (AChE) | Reference |

|---|---|---|

| Isoindolin-1,3-dione-based acetohydrazides | 0.11 ± 0.05 to 0.86 ± 0.02 µM | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 to 7.4 µM | nih.govresearchgate.net |

| Compound 7a (para-fluoro substituted) | 2.1 µM | nih.govresearchgate.net |

| Compound 7f (para-fluoro substituted) | 2.1 µM | nih.govresearchgate.net |

| N-benzylpiperidinylamine derivatives | 87 nM (best) | semanticscholar.orgmdpi.com |

| Compound 7aIII | 18.44 nM | nih.gov |

| Compound 10a | 13.58 nM | nih.gov |

| Dioxoisoindoline E | Ki = 232 µM | epa.govsci-hub.se |

| Dioxoisoindoline F | Ki = 193 µM | epa.govsci-hub.se |

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant.

α-Glucosidase Inhibition

α-Glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes. researchgate.net The phthalimide moiety has been identified as a useful non-sugar-type sugar mimic pharmacophore in the design of α-glucosidase inhibitors. rdd.edu.iq

Numerous studies have demonstrated the potent in vitro α-glucosidase inhibitory activity of 1,3-dioxoisoindoline derivatives. A series of novel thiazolidine-2,4-dione or rhodanine (B49660) derivatives incorporating a 1,3-dioxoisoindolin-2-yl methoxy (B1213986) group exhibited strong inhibitory activity, with IC50 values ranging from 5.44 ± 0.13 to 50.45 ± 0.39 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 μM). nih.gov In another study, a series of phthalimide-benzenesulfonamide hybrids were synthesized, with the 4-phenylpiperazin derivative 4m showing the strongest inhibition with an IC50 value of 52.2 ± 0.1 µM. researchgate.net Furthermore, phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides also displayed high inhibition effects, with compounds 11j and 11i being the most potent, with IC50 values of 45.26 ± 0.03 and 46.25 ± 0.89 µM, respectively, compared to acarbose (IC50 = 750.1 ± 0.23 µM). researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of 1,3-Dioxoisoindolin-2-yl Analogues

| Compound/Derivative Series | IC50 Value (α-Glucosidase) | Reference |

|---|---|---|

| Thiazolidine-2,4-dione/rhodanine derivatives (5a–5k, 6a–6k) | 5.44 ± 0.13 to 50.45 ± 0.39 µM | nih.gov |

| Compound 6k (most active in series) | 5.44 ± 0.13 µM | nih.gov |

| Phthalimide-benzenesulfonamide hybrid 4m | 52.2 ± 0.1 µM | researchgate.net |

| Phthalimide-phenoxy-1,2,3-triazole acetamide (B32628) 11j | 45.26 ± 0.03 µM | researchgate.net |

| Phthalimide-phenoxy-1,2,3-triazole acetamide 11i | 46.25 ± 0.89 µM | researchgate.net |

IC50: The half maximal inhibitory concentration.

TGF-β Pathway Inhibition (ALK5 Kinase) in In Vitro Systems

The transforming growth factor-beta (TGF-β) signaling pathway is crucial in regulating a multitude of cellular processes, including proliferation, differentiation, and extracellular matrix production. dundee.ac.uk Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. dundee.ac.uk The signaling is initiated by ligands like TGF-β, which bind to type II receptors, leading to the recruitment and phosphorylation of type I receptors, also known as activin receptor-like kinases (ALKs). dundee.ac.uk

Specifically, ALK5, the TGF-β type I receptor kinase, plays a pivotal role in this cascade. Once activated, ALK5 phosphorylates intracellular mediators Smad2 and Smad3. dundee.ac.uk This phosphorylation event enables them to form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of hundreds of target genes. dundee.ac.uk

Small molecule inhibitors targeting the kinase activity of ALKs are valuable tools for therapeutic development. dundee.ac.uk While specific data on the direct inhibition of ALK5 by this compound is not detailed in the available literature, the development of chemical inhibitors for this pathway is an active area of research. For instance, molecules like SB-431542 and SB-505124 are recognized as potent and selective inhibitors of ALK4, ALK5, and ALK7, thereby blocking the TGF-β/Smad2/3 signaling pathway. dundee.ac.uk The investigation of phthalimide-containing compounds for their potential to inhibit such kinases remains a subject of scientific inquiry.

Cyclooxygenase (COX-1 and COX-2) Inhibition

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa and mediating platelet aggregation, and COX-2, an inducible enzyme that is upregulated during inflammatory processes. nih.govnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov

The inhibitory activity against COX-1 and COX-2 is a critical determinant of a compound's therapeutic effect and side-effect profile. nih.gov Selective inhibition of COX-2 is often sought to reduce the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov The potency of inhibitors is typically measured by the half-maximal inhibitory concentration (IC50). For example, the compound COX-2-IN-12 has been identified as a potent and selective inhibitor of COX-2 with an IC50 of 19.98 μM. medchemexpress.com

While many compounds are known COX inhibitors, including ibuprofen, diclofenac, and celecoxib, specific in vitro inhibitory data for this compound against COX-1 and COX-2 are not presently available in the reviewed literature. nih.gov However, the phthalimide scaffold is a component of various biologically active molecules, and its potential for COX inhibition is an area of interest in the design of new anti-inflammatory agents. mdpi.com

Anticonvulsant Activity via Ion Channel Modulation (e.g., Sodium Channels)

The phthalimide structure is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide array of biological activities, including antiepileptic properties. nih.gov The mechanism for such activity often involves the modulation of ion channels, such as voltage-gated sodium channels, which are critical for regulating neuronal excitability. While direct evidence and detailed mechanistic studies on the anticonvulsant effects of this compound via sodium channel modulation were not found in the searched literature, the broader class of phthalimide derivatives has shown promise as antiepileptic agents. nih.gov This suggests that compounds containing the phthalimide core warrant investigation for their potential to modulate neuronal ion channels and control seizure activity.

In Vitro Antiproliferative Activity against Cancer Cell Lines

The phthalimide moiety is a key structural feature in many compounds with demonstrated antiproliferative activity. nih.gov Derivatives incorporating this scaffold have been evaluated against various human cancer cell lines, showing a range of potencies.

For instance, studies on bisdioxopiperazine derivatives, which share structural similarities, have shown synergistic antiproliferative effects when combined with cisplatin (B142131) in the A2780 ovarian cancer cell line and its cisplatin-resistant subline. nih.gov Other research has focused on novel phthalimide derivatives, with some compounds exhibiting significant antiproliferative effects. Compound 9b in one study showed potent activity against A549 (lung carcinoma), Hela (cervical cancer), and MCF-7 (breast cancer) cells with IC50 values of 2.86 μM, and 3.21 μM, respectively. researchgate.net Similarly, compounds 6b and 6c were effective against Hela cells with IC50 values of 2.94 μM and 3.20 μM. researchgate.net

Furthermore, quinoxaline (B1680401) derivatives bearing an oxirane ring have been tested against neuroblastoma cell lines SK-N-SH and IMR-32, with some nitrofuran-substituted compounds demonstrating high antiproliferative activity. nih.gov Although specific data for this compound was not found, the consistent anticancer activity of its parent structural class highlights the potential of this compound.

Table 1: In Vitro Antiproliferative Activity of Selected Phthalimide Analogues

Structure-Activity Relationships in Antiproliferative Potency

The antiproliferative potency of compounds containing pyridine (B92270) or phthalimide scaffolds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents play a critical role in determining biological activity. mdpi.comnih.gov

For pyridine derivatives, the number and position of methoxy (O-CH3) groups can influence antiproliferative effects. mdpi.com Similarly, the introduction of amino (NH2), hydroxyl (OH), and halogen groups affects the IC50 values against cancer cell lines. mdpi.com In a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, SAR analysis indicated that the substitution pattern at the fifth position of the quinoline (B57606) moiety was important, with antiproliferative activity increasing in the order of H < CH3 < OCH3. mdpi.com Furthermore, compounds with a phenyl group at a specific position were more potent than those with a methyl group. mdpi.com

In another study on thieno[2,3-b]pyridines, the presence of electron-withdrawing groups like cyano (-CN) on a phenyl ring was found to be crucial for inhibitory activity against the FOXM1 transcription factor, which is linked to cell proliferation. nih.gov These findings underscore the importance of specific functional groups and their electronic properties in designing potent antiproliferative agents based on these heterocyclic systems.

Mechanistic Insights into Cellular Growth Inhibition

The mechanisms by which phthalimide analogues inhibit cellular growth are varied. One key mechanism is the induction of apoptosis, or programmed cell death. For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were found to act as activators of caspases-3 and -8 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com

Other potential mechanisms for related compounds include the inhibition of enzymes crucial for cell division, such as topoisomerase IIβ, as seen with some quinoxaline derivatives. nih.gov The forkhead box M1 protein (FOXM1), a transcription factor that regulates genes involved in cell cycle progression, is another target. nih.gov Inhibition of FOXM1 has been shown to correlate with the antiproliferative activity of certain thieno[2,3-b]pyridine (B153569) derivatives. nih.gov These insights suggest that compounds like this compound could potentially exert their effects through multiple cellular pathways.

Antimicrobial, Antifungal, and Antiviral Properties of Phthalimide Derivatives

The phthalimide scaffold is a versatile pharmacophore that has been extensively incorporated into molecules designed for antimicrobial, antifungal, and antiviral applications. mdpi.comnih.gov Numerous studies have demonstrated the broad-spectrum activity of phthalimide derivatives. nih.gov

In one study, a series of novel phthalimide derivatives showed potent activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values ranging from 0.49 to 31.5 μg/mL. nih.gov For example, compound 4g from this series was noted for its high potency. nih.gov Another investigation found that the hydrazone derivative (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) exhibited remarkable antimicrobial activity, particularly against Bacillus subtilis. mdpi.com

The antifungal properties are also significant. Phthalimide aryl ester 3b was effective against the yeasts Candida tropicalis and Candida albicans with MIC values of 128 µg/mL. mdpi.com The mechanism of antifungal action for this compound appeared to involve interaction with ergosterol (B1671047) in the fungal cell membrane. mdpi.com Phthalimide derivatives have also shown activity against mycobacteria and possess antiviral properties, making this class of compounds a rich source for the development of new anti-infective agents. nih.govnih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Phthalimide Derivatives

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Effects on Reactivity and Photophysical Properties of 1,3-Dioxoisoindolin-2-yl Picolinate (B1231196) Systems

The reactivity and photophysical characteristics of molecules containing the 1,3-dioxoisoindolin-2-yl (phthalimide) core are intricately linked to the nature of their substituents. The phthalimide (B116566) moiety itself possesses two electrophilic carbonyl groups, making it susceptible to nucleophilic attack. The reactivity of this core can be modulated by substituents on the aromatic ring of the phthalimide or on the picolinate ester group.

Reactivity:

The presence of electron-withdrawing groups on the phthalimide ring would be expected to enhance the electrophilicity of the carbonyl carbons, thereby increasing the rate of nucleophilic substitution or addition reactions. Conversely, electron-donating groups would decrease reactivity towards nucleophiles. The picolinate moiety, a pyridine-2-carboxylic acid ester, introduces a nitrogen atom into the aromatic ring, which influences the electronic distribution of the entire molecule. The nitrogen atom's position can affect the stability of reaction intermediates and transition states.

N-(Acyloxy)phthalimides, a class of compounds structurally related to 1,3-dioxoisoindolin-2-yl picolinate, are known to undergo reductive fragmentation through a single electron transfer (SET) process. acs.org This process generates carbon- or nitrogen-centered radicals that can participate in various synthetic transformations. acs.org The efficiency of this fragmentation is influenced by the redox potential of the molecule, which is, in turn, affected by the substituents present.

Photophysical Properties:

The photophysical properties of phthalimide derivatives, such as their absorption and emission spectra, are highly sensitive to substituent effects. nih.gov Generally, the phthalimide core itself is a known fluorophore. The introduction of substituents can lead to shifts in the absorption and emission maxima (solvatochromism) and can influence the fluorescence quantum yield. nih.gov

For instance, studies on N-phenyl-substituted 3-aminophthalimide (B167264) derivatives have shown that the nature of the substituent on the N-phenyl ring significantly impacts their photophysical properties. nih.gov The presence of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the energy of the electronic transitions. researchgate.net This can result in a bathochromic (red) or hypsochromic (blue) shift in the absorption and fluorescence spectra. The fluorescence quantum yield is also highly dependent on the substituent, with some groups enhancing fluorescence while others quench it. nih.gov

Interactive Table: Inferred Impact of Substituents on this compound Properties (based on related compounds)

| Substituent Position | Substituent Type | Expected Impact on Reactivity (towards nucleophiles) | Expected Impact on Photophysical Properties |

| Phthalimide Ring | Electron-Withdrawing | Increase | Bathochromic shift, potential quenching |

| Phthalimide Ring | Electron-Donating | Decrease | Hypsochromic shift, potential enhancement |

| Picolinate Ring | Electron-Withdrawing | Modulate ester stability | Influence charge transfer characteristics |

| Picolinate Ring | Electron-Donating | Modulate ester stability | Influence charge transfer characteristics |

Correlation of Structural Modifications with Biological Target Affinity and In Vitro Efficacy

The biological activity of phthalimide derivatives is a subject of extensive research, with many compounds exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. biomedgrid.comnih.gov The affinity for specific biological targets and the resulting in vitro efficacy are highly dependent on the three-dimensional structure of the molecule and the nature and position of its substituents.

While no specific biological target has been identified for this compound in the reviewed literature, studies on analogous compounds provide valuable insights. For example, a series of 1,3-dioxoisoindoline-5-carboxamides were designed and evaluated as T-type calcium channel blockers, with the most active compounds showing IC50 values in the sub-micromolar range. nih.gov This suggests that the isoindoline-1,3-dione scaffold can be a key pharmacophore for interacting with ion channels.

Furthermore, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov The phthalimide moiety is believed to interact with the peripheral anionic site of AChE. nih.gov The nature of the substituent attached to the nitrogen of the phthalimide is crucial for determining the inhibitory potency. For instance, in a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids, the presence of a 4-fluorobenzyl pyridinium moiety resulted in the highest anti-AChE activity. nih.gov

The antimicrobial activity of phthalimide esters has also been explored, with studies showing that the addition of aryl groups can enhance their properties. nih.govnih.gov Molecular docking studies on phthalimide aryl esters have suggested that they can act as dual-action antibacterial and antifungal agents by binding to targets such as the 50S ribosomal subunit and CYP51. nih.gov

Interactive Table: Biological Activities of Structurally Related Isoindoline-1,3-dione Derivatives

| Compound Class | Biological Target/Activity | Key Structural Features for Activity | Reference |

| 1,3-Dioxoisoindoline-5-carboxamides | T-type calcium channel blockers | Specific amide substituents | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) inhibitors | N-benzyl pyridinium moiety with specific substitutions | nih.gov |

| Phthalimide aryl esters | Antibacterial and antifungal | Aryl ester group | nih.govnih.gov |

| Phthalimide derivatives | Anti-inflammatory (TNF-α modulation) | Varied substituents on the phthalimide core | biomedgrid.com |

Rational Design Strategies Based on SAR/SPR for Enhanced Performance

The development of new therapeutic agents based on the 1,3-dioxoisoindolin-2-yl scaffold relies on rational design strategies informed by Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) data. The goal is to optimize the desired properties, such as target affinity and selectivity, while minimizing off-target effects.

One common strategy is the use of bioisosteric replacement, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, in the design of acetylcholinesterase inhibitors, various substituents on the benzyl (B1604629) ring of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were explored to enhance binding affinity. nih.gov

Pharmacophore modeling is another powerful tool in rational drug design. This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Based on a pharmacophore model for T-type calcium channel blockers, a library of 1,3-dioxoisoindoline-5-carboxamides was designed and synthesized, leading to the discovery of potent inhibitors. nih.gov

Future rational design efforts for compounds related to this compound would benefit from computational studies, such as molecular docking and molecular dynamics simulations, to predict binding modes and affinities for various biological targets. This in silico approach can guide the synthesis of new derivatives with improved performance, saving time and resources in the drug discovery process.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific research focused on the chemical compound this compound. Despite extensive searches for its synthesis, computational analysis, biological targets, and applications in multifunctional systems and environmental science, no dedicated studies or detailed data pertaining directly to this molecule could be identified in the public domain.

The inquiry sought to construct a detailed scientific article based on a specific outline, covering aspects from novel synthetic methodologies to translational perspectives. However, the foundational information required to populate these sections is not available in published research.

While the constituent parts of the molecule, the 1,3-dioxoisoindoline (phthalimide) moiety and the picolinate (picolinic acid ester) group, are individually well-documented in chemical and pharmaceutical research, the specific linkage of these two components as this compound does not appear to be a subject of significant scientific investigation.

For instance, numerous studies detail the synthesis and biological activities of various derivatives of 1,3-dioxoisoindoline. These compounds are recognized for their diverse applications, including in the development of therapeutic agents. Similarly, picolinic acid and its esters have been explored for their coordination chemistry and biological relevance.

However, the combination of these two entities into the specific compound of interest has not been a focus of the research retrieved. There is a lack of information regarding:

Future Research Directions and Translational Perspectives in Academic Contexts

Potential Applications in Environmental and Analytical Science:There are no documented applications of 1,3-Dioxoisoindolin-2-yl picolinate (B1231196) in fields such as metal sensing or other environmental and analytical sciences.

Due to the absence of specific research on 1,3-Dioxoisoindolin-2-yl picolinate, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested structure and content. The compound may be a novel entity that has not yet been synthesized or characterized, or research on it may not be publicly accessible. Therefore, no data tables or detailed research findings can be presented.

Table of Compounds Mentioned

As no specific data was found for the target compound, a table of mentioned compounds cannot be generated.

Q & A

Q. What are the common synthetic routes for 1,3-Dioxoisoindolin-2-yl picolinate derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A primary route starts with phthalic anhydride reacting with glycine to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid, followed by chlorination to generate reactive intermediates (e.g., acetyl chlorides). Subsequent esterification or coupling with picolinic acid derivatives yields the target compound. Key reagents and conditions include:

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | Phthalic anhydride, glycine, reflux | 60–75% | |

| 2 | SOCl₂, DCM, 0–5°C | 80–90% | |

| 3 | Picolinic acid, DMAP, EDC·HCl | 50–70% |

Variations include Suzuki-Miyaura cross-coupling for aryl-substituted derivatives .

Q. Which spectroscopic and crystallographic methods are used to characterize these compounds?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds). SHELX programs refine crystal structures .

- NMR/IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹) and substituent positions .

- Single-crystal analysis : ORTEP-3 and WinGX generate thermal ellipsoid plots and packing diagrams .

Example crystallographic data (from ):

| Parameter | Value |

|---|---|

| Dihedral angle | 0.67° |

| C–H⋯O distance | 2.40–2.60 Å |

| R factor | 0.030 |

Advanced Research Questions

Q. How do C–H⋯O/N interactions influence crystal packing and stability?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs into chains (C), rings (R), or self-assembled frameworks. For 1,3-dioxoisoindolin derivatives:

- C(6) chains form via C–H⋯O interactions between isoindolinone rings .

- R²₂(8) rings arise from bifurcated C–H⋯N/O contacts, stabilizing 3D networks .

- Computational tools (Mercury, CrystalExplorer) model packing efficiency and predict polymorphism .

Q. How can reaction yields be optimized through experimental design?

- Methodological Answer :

- Catalyst screening : Use Pd(OAc)₂/XPhos for cross-coupling (yields >85% vs. 50% without catalysts) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Low temps (0–5°C) minimize side reactions during chlorination .

- By-product analysis : TLC/HPLC monitors impurities; column chromatography purifies crude products .

Q. How to resolve contradictions between X-ray crystallography and spectroscopic data?

- Methodological Answer :

- Purity checks : Recrystallize samples to eliminate amorphous contaminants affecting XRD .

- Twinned crystals : Use SHELXL’s TWIN command to refine overlapping diffraction patterns .

- Dynamic effects : Compare NMR (solution-state) and XRD (solid-state) data to assess conformational flexibility .

Q. What role do molecular docking studies play in understanding bioactivity?

- Methodological Answer :

- Target identification : Dock derivatives into enzyme active sites (e.g., fungal CYP51 for antifungal activity) .

- Binding affinity : Calculate ΔG values (e.g., −9.2 kcal/mol for urea analogs binding to kinase domains) .

- SAR optimization : Modify substituents (e.g., fluorophenyl groups) to enhance hydrophobic interactions .

Q. How do structural modifications impact biological activity in SAR studies?

- Methodological Answer :

- Electron-withdrawing groups (e.g., –NO₂, –F): Increase antimicrobial potency by enhancing membrane penetration .

- Steric effects : Bulky tert-butyl groups reduce activity due to steric hindrance in target binding .

- Chiral centers : (S)-enantiomers show 3× higher anticancer activity than (R)-forms via selective enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.